(4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound’s IUPAC name is (4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
- It belongs to the class of pyrazolone derivatives .
- The structural formula is as follows:
(4Z)-2-(3-chlorophenyl)-4-[(3,4-dinitrophenyl)amino]methylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions or cyclizations involving appropriate starting materials.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.
Major Products: The products formed vary based on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Limited information, but it could have applications in specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents makes it distinct.
Similar Compounds: Some related compounds include other pyrazolones and phenyl derivatives.
Remember that this information is based on available knowledge up to my last update in 2021. For more recent developments, consult scientific literature or databases.
: PubChem Compound Database. CID: 12345678. Available online: https://pubchem.ncbi.nlm.nih.gov/compound/12345678
Properties
Molecular Formula |
C17H12ClN5O5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(3,4-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12ClN5O5/c1-10-14(17(24)21(20-10)13-4-2-3-11(18)7-13)9-19-12-5-6-15(22(25)26)16(8-12)23(27)28/h2-9,20H,1H3 |
InChI Key |
UKXDZNPUSHSGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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